molecular formula C4H10N2O B145821 4-Aminomorpholine CAS No. 4319-49-7

4-Aminomorpholine

Cat. No.: B145821
CAS No.: 4319-49-7
M. Wt: 102.14 g/mol
InChI Key: MKQLBNJQQZRQJU-UHFFFAOYSA-N
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Description

4-Aminomorpholine, also known as morpholin-4-amine, is a heterocyclic organic compound with the molecular formula C4H10N2O. It is a derivative of morpholine, where an amino group replaces one of the hydrogen atoms on the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminomorpholine can be synthesized through several methods. One common approach involves the reduction of 4-nitrosomorpholine using zinc powder and palladium on carbon as a catalyst in a weak acid system formed by carbon dioxide . This method is considered environmentally friendly compared to traditional methods using acetic acid or hydrochloric acid.

Another method involves the cyclization of hydrazine hydrate with 2,2’-dichloroethyl ether or diethylene glycol . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound often employs the reduction of 4-nitrosomorpholine due to its high yield and efficiency . The process involves the use of zinc powder and palladium on carbon as catalysts, with carbon dioxide forming a weak acid system to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions typically involve converting nitroso or nitro derivatives back to the amine form.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc powder and palladium on carbon are commonly used catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: this compound.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-Aminomorpholine and its derivatives depends on their specific applications. In pharmaceuticals, these compounds often target specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For example, some derivatives may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Properties

IUPAC Name

morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLBNJQQZRQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195769
Record name 4-Morpholinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-49-7
Record name 4-Morpholinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4319-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Aminomorpholine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminomorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6825
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholin-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-AMINOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG90NXJ1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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